4-Benzylidenedihydrofuran-2,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8O3 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(4Z)-4-benzylideneoxolane-2,3-dione |
InChI |
InChI=1S/C11H8O3/c12-10-9(7-14-11(10)13)6-8-4-2-1-3-5-8/h1-6H,7H2/b9-6- |
InChI Key |
KXUOXAHBZQNAEU-TWGQIWQCSA-N |
Isomeric SMILES |
C1/C(=C/C2=CC=CC=C2)/C(=O)C(=O)O1 |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C(=O)O1 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Pathways of 4 Benzylidenedihydrofuran 2,3 Dione
Nucleophilic Reactivity of 4-Benzylidenedihydrofuran-2,3-dione
The electron-withdrawing nature of the adjacent dione (B5365651) functionality renders the exocyclic double bond of this compound highly electrophilic and thus prone to nucleophilic attack. This reactivity is predominantly observed in Michael addition reactions. wikipedia.orgchemistrysteps.com Furthermore, the carbonyl carbons of the dione moiety also serve as electrophilic centers. pressbooks.publibretexts.org
Michael Addition Reactions with Activated Nucleophiles
The conjugated system in this compound makes it an excellent Michael acceptor. It readily undergoes conjugate addition with a variety of soft nucleophiles. wikipedia.orgchemistrysteps.com
A notable transformation involving this compound is its reaction with α-nitroketones, which are active nucleophiles. nih.govbeilstein-journals.org This process can be catalyzed by organocatalysts, such as bifunctional thiourea (B124793) derivatives, to achieve high yields and enantioselectivities. nih.govbeilstein-journals.orgbeilstein-archives.org The reaction proceeds via a Michael addition followed by an acyl transfer. nih.govresearchgate.net
In a typical reaction, this compound reacts with an α-nitroketone in the presence of a catalyst like a pyrrolidine-containing bifunctional thiourea. nih.govbeilstein-journals.org The reaction proceeds smoothly at room temperature to afford the desired products. nih.govbeilstein-journals.org For instance, the reaction of this compound with specific α-nitroketones has been reported to yield products with good yields and enantiomeric excesses (ee). nih.govbeilstein-journals.orgbeilstein-journals.org
Table 1: Organocatalytic Asymmetric Michael/Acyl Transfer Reaction of this compound with α-Nitroketones nih.govbeilstein-journals.org
| Entry | α-Nitroketone | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 2-nitro-1-phenylpropan-1-one | 5a | 75 | 78 |
| 2 | 2-nitro-1-(p-tolyl)propan-1-one | 5b | 72 | 82 |
Reaction conditions: this compound (0.1 mmol), α-nitroketone (0.1 mmol), 10 mol % catalyst VII in 0.6 mL 1,2-dichloroethane (B1671644) at 25 °C for 12 hours. nih.govbeilstein-journals.org
The stereochemical outcome of the conjugate addition to this compound is governed by the facial selectivity of the nucleophilic attack on the exocyclic double bond. In organocatalytic asymmetric reactions, the chiral catalyst plays a crucial role in directing the nucleophile to one face of the molecule. researchgate.net
Bifunctional catalysts, such as thiourea derivatives, can activate both the nucleophile and the electrophile simultaneously. nih.govbeilstein-archives.org The thiourea moiety can form hydrogen bonds with the nitro group of the α-nitroketone, increasing its acidity and facilitating the formation of the nucleophilic enolate. Simultaneously, the basic amino group of the catalyst can interact with the dione moiety of this compound, orienting it for a stereoselective attack. This dual activation model explains the observed high enantioselectivity in these reactions. researchgate.net The rigid structure of the α-dicarbonyl motif is efficiently recognized by the hydrogen-bond donor catalyst, contributing to the success of achieving high enantioselectivities. researchgate.net
Reactions with Nitrogen-Based Nucleophiles and Subsequent Cyclizations
Nitrogen-based nucleophiles, such as primary amines, readily react with this compound. These reactions can lead to the formation of various heterocyclic structures through subsequent cyclization reactions. For instance, multicomponent reactions involving α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes can produce functionalized 2,3-dihydro-4-nitropyrroles. nih.gov While not directly involving this compound as a starting material, this highlights the general reactivity patterns of similar structural motifs.
Reactivity at the Carbonyl Centers of the Dione Moiety
The two carbonyl groups of the dione moiety in this compound are also electrophilic centers. pressbooks.publibretexts.org These centers can be attacked by strong nucleophiles. The relative reactivity of the two carbonyl groups can be influenced by steric and electronic factors. Generally, aldehydes are more reactive than ketones towards nucleophilic addition due to less steric hindrance and greater partial positive charge on the carbonyl carbon. pressbooks.pub In the case of the dione, the cyclic nature and the presence of the exocyclic double bond influence the reactivity of each carbonyl group. Reactions at these centers can lead to the formation of hemiacetals or, with the elimination of water, acetals. msu.edu The presence of an acid catalyst is often required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by weaker nucleophiles. pressbooks.pub
Electrophilic Transformations of this compound
While the predominant reactivity of this compound is nucleophilic addition to the exocyclic double bond, the molecule also possesses sites that can undergo electrophilic transformations. The enolizable nature of the dione moiety allows for the formation of an enolate under basic conditions. mdpi.comresearchgate.net This enolate can then react with various electrophiles.
An example of this reactivity is the anionic version of the Castagnoli-Cushman reaction, where a related compound, 3-benzylidenedihydrofuran-2,5-dione, is treated with a base like sodium hydride to form the corresponding enolate. mdpi.comresearchgate.net This enolate then acts as a nucleophile, reacting with an electrophilic imine. mdpi.comresearchgate.net Although a different isomer, this reaction illustrates the potential for this compound to act as a nucleophile after deprotonation.
Pericyclic Reactions and Cycloadditions Involving this compound
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons without the formation of intermediates. cas.cnpku.edu.cn Among these, cycloadditions are particularly powerful for synthesizing cyclic compounds. pressbooks.pubmasterorganicchemistry.comsigmaaldrich.com In a cycloaddition, two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct, with the π-electrons being reorganized into new σ-bonds. pressbooks.pub The classification of these reactions often uses a bracketed notation, such as [m+n], where 'm' and 'n' denote the number of π-electrons from each component participating in the reaction.
The structure of this compound, featuring an exocyclic α,β-unsaturated double bond conjugated to a dicarbonyl system, makes it an interesting candidate for various cycloaddition reactions. This electron-deficient π-system can potentially act as a dienophile or a dipolarophile.
[4+2] Cycloadditions (Diels-Alder Type Reactions)
The Diels-Alder reaction is a cornerstone of organic synthesis, typically involving the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. pressbooks.pubwikipedia.org For this compound, the exocyclic double bond serves as the 2π component (the dienophile). Due to the electron-withdrawing nature of the adjacent carbonyl groups, its Lowest Unoccupied Molecular Orbital (LUMO) is lowered, making it a good dienophile for reactions with electron-rich dienes.
While specific examples of standard Diels-Alder reactions with this compound are not extensively reported in the literature, its structural analogues, 4-arylidenepyrrolidine-2,3-diones, have been successfully employed in inverse-electron-demand hetero-Diels–Alder reactions. beilstein-journals.org This suggests a strong potential for this compound to participate in similar transformations, where it would act as the electron-deficient heterodiene.
[3+2] Cycloadditions
In [3+2] cycloadditions, a three-atom, 4π-electron component known as a 1,3-dipole reacts with a 2π-electron component (a dipolarophile) to yield a five-membered heterocyclic ring. clockss.orgrsc.org The electron-deficient alkene moiety in this compound makes it a suitable dipolarophile for reactions with various 1,3-dipoles such as azides, nitrile oxides, and nitrones. clockss.org Such reactions would lead to the formation of spiro-heterocyclic furanone derivatives, where the spiro-center is at the 4-position of the dihydrofuranone ring.
Other Reactions
Although not a pericyclic reaction in the strictest sense, a notable transformation of this compound is its organocatalytic reaction with α-nitroketones. This reaction proceeds via a Michael addition followed by an acyl transfer, catalyzed by a bifunctional thiourea catalyst. beilstein-journals.orgbeilstein-journals.org The reaction proceeds smoothly at room temperature, affording highly functionalized products in good yields and enantioselectivities. beilstein-journals.orgbeilstein-journals.org
The successful application of this reaction highlights the reactivity of the exocyclic double bond as a Michael acceptor. The specific results for the reaction of this compound (4) with different α-nitroketones are summarized below.
| Entry | α-Nitroketone (2) | Product | Yield (%) | ee (%) |
| 1 | 2-Nitroacetophenone (2b) | 5a | 80 | 80 |
| 2 | 2-Nitro-1-(p-tolyl)ethan-1-one (2c) | 5b | 82 | 84 |
| Table 1: Organocatalytic reaction of this compound (4) with α-nitroketones (2b, 2c). beilstein-journals.org |
Theoretical and Computational Mechanistic Studies
The elucidation of complex reaction mechanisms increasingly relies on the synergy between experimental results and theoretical computations. For a molecule like this compound, computational chemistry provides invaluable tools to understand its reactivity, predict the feasibility of reaction pathways, and characterize unstable species that are difficult to observe experimentally.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the potential energy surface of a reaction. mdpi.comugm.ac.id These calculations can map the entire course of a chemical transformation, from reactants to products, through various transition states and intermediates.
For a potential cycloaddition reaction involving this compound, DFT calculations could be used to:
Identify Reaction Pathways: Compare the energy barriers (activation energies) of competing pathways, such as a concerted [4+2] cycloaddition versus a stepwise Michael addition-cyclization. The pathway with the lowest activation energy is typically the kinetically favored one. researchgate.net
Analyze Frontier Molecular Orbitals (FMOs): The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the LUMO of the other governs many pericyclic reactions. Calculations can visualize these orbitals and quantify their energy gap, which is a key factor in determining reactivity.
While specific DFT studies focused solely on the pericyclic reactions of this compound are not prominent in the literature, the methodologies are well-established for similar reactive systems. mdpi.comresearchgate.net
Many reactions proceed through transient intermediates—short-lived, high-energy species that are not observable by standard spectroscopic techniques. Computational chemistry allows for the in silico "capture" and characterization of these fleeting molecules. escholarship.org
In the context of reactions involving this compound, computational methods can:
Predict Intermediate Geometries: Optimize the molecular structure of potential intermediates, such as zwitterions in a stepwise cycloaddition or the enolate in a Michael addition.
Calculate Spectroscopic Properties: Predict properties like vibrational frequencies (IR spectra) or NMR chemical shifts for a proposed intermediate. These theoretical spectra can then be compared with data from specialized experimental techniques, such as transient absorption spectroscopy, to confirm the intermediate's existence. escholarship.org
Evaluate Stability: Determine the relative energy of intermediates to understand their lifetime and propensity to rearrange or react further. For instance, in the reaction with α-nitroketones, the stability of the initial Michael adduct intermediate dictates the subsequent acyl transfer step.
The transition state (TS) is the highest energy point along a reaction coordinate, representing the critical geometry that reactants must adopt to transform into products. Modeling this state is a central goal of computational mechanistic studies.
For a hypothetical Diels-Alder reaction of this compound, transition state modeling would involve:
Locating the TS Geometry: Using specialized algorithms to find the exact saddle point on the potential energy surface corresponding to the TS.
Vibrational Analysis: Confirming a true transition state by ensuring it has exactly one imaginary vibrational frequency, which corresponds to the motion of atoms along the reaction coordinate.
Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate.
By connecting the energies of the reactants, intermediates, transition states, and products, a complete energy profile or reaction coordinate diagram can be constructed. researchgate.net This profile provides a detailed, step-by-step map of the reaction mechanism, revealing the rate-determining step and offering insights into factors that control stereoselectivity and regioselectivity, such as the endo/exo selectivity in Diels-Alder reactions. beilstein-journals.org
Applications of 4 Benzylidenedihydrofuran 2,3 Dione As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Systems
4-Benzylidenedihydrofuran-2,3-dione serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen and oxygen.
Synthesis of Pyrrolidine-2,3-diones and Analogues
One of the notable applications of this compound is in the synthesis of pyrrolidine-2,3-dione (B1313883) derivatives. These scaffolds are of significant interest due to their presence in numerous biologically active natural and synthetic compounds. jst-ud.vn A key synthetic strategy involves the reaction of this compound with amines. For instance, its reaction with aliphatic amines like methylamine (B109427) and 4-methoxybenzylamine (B45378) in ethanol (B145695) leads to the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones. jst-ud.vn
Furthermore, this compound has been successfully employed in organocatalytic asymmetric Michael/acyl transfer reactions with α-nitroketones. beilstein-journals.orgnih.gov This reaction, catalyzed by a bifunctional thiourea (B124793) catalyst, proceeds smoothly at room temperature to afford highly functionalized pyrrolidine-2,3-diones in good yields and with notable enantioselectivities. beilstein-journals.orgnih.govresearchgate.net This method highlights the ability to introduce chirality and complexity in a single step.
A biocatalytic approach has also been developed for the stereoselective synthesis of pyrrolidine-2,3-diones. rsc.org This method utilizes a laccase from Myceliophthora thermophila to catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, demonstrating the potential for green chemistry in the synthesis of these heterocycles. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref |
| This compound | α-Nitroketones | Bifunctional thiourea catalyst, 1,2-dichloroethane (B1671644), 25 °C | Functionalized pyrrolidine-2,3-diones | beilstein-journals.orgnih.gov |
| 4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one | Methylamine | Ethanol, 80 °C | 1,4,5-Trisubstituted pyrrolidine-2,3-dione | jst-ud.vn |
| 4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one | 4-Methoxybenzylamine | Ethanol, 80 °C | 1,4,5-Trisubstituted pyrrolidine-2,3-dione | jst-ud.vn |
Formation of Fused and Spirocyclic Lactam Derivatives
The reactivity of the dihydrofuran-2,3-dione core makes it an excellent starting material for the synthesis of more complex fused and spirocyclic lactam structures. Lactams are a critical class of compounds in medicinal chemistry. researchgate.net Spirocyclic compounds, in particular, are of great interest due to their rigid three-dimensional structures which can lead to enhanced biological activity. researchgate.netnih.gov
An anionic version of the Castagnoli-Cushman reaction has been developed utilizing 3-benzylidenedihydrofuran-2,5-dione, a close analog. researchgate.netmdpi.comunex.es In this reaction, the enolate of the dione (B5365651), generated by treatment with sodium hydride, reacts with an N-sulfonyl protected imine to produce a trans-δ-lactam intermediate. researchgate.netunex.es This intermediate can be further elaborated, for example, through a double Buchwald N-arylation to access complex molecules. researchgate.netunex.es
The synthesis of spiro-β-lactams has also been achieved through various strategies, including the phosphine-catalyzed [3+2] annulation of allenoates with exocyclic alkenes. nih.gov While not directly starting from this compound, these methods showcase the importance of spiro-lactam scaffolds that can potentially be accessed from related precursors. The structural rigidity and unique three-dimensional arrangement of spiro-β-lactams make them valuable in peptidomimetic chemistry and drug discovery. uc.pt
Precursor for Other Oxygen-Containing Heterocycles
Beyond nitrogen-containing heterocycles, this compound and its derivatives are valuable precursors for other oxygen-containing heterocyclic systems. nih.govd-nb.inforesearchgate.net The inherent functionalities within the molecule, including the lactone and the α,β-unsaturated ketone system, provide multiple reaction sites for cyclization and annulation reactions.
For instance, the dicarbonyl moiety can react with various nucleophiles, leading to ring-opening and subsequent recyclization to form different heterocyclic cores. The exocyclic double bond is also a key reactive handle for cycloaddition reactions. While specific examples directly utilizing this compound for the synthesis of other oxygen heterocycles are less commonly reported in the provided context, the general reactivity patterns of similar diones suggest its potential in this area. The synthesis of various oxygen heterocycles like furans, pyrans, and their fused derivatives often involves precursors with similar reactive functionalities. organic-chemistry.org
Role in Multi-Component Reaction Design and Development
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. mdpi.comrug.nl This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. mdpi.com
This compound and its analogs have been utilized in MCRs. For example, the Castagnoli-Cushman reaction, which involves the reaction of an anhydride, an imine, and a nucleophile, is a classic MCR for the synthesis of lactams. researchgate.netmdpi.com The anionic version of this reaction using 3-benzylidenedihydrofuran-2,5-dione demonstrates the utility of this scaffold in MCRs. researchgate.netunex.es
The development of MCRs often relies on the strategic use of highly reactive starting materials that can participate in sequential reaction cascades. The multiple reactive sites of this compound make it an ideal candidate for the design of novel MCRs to access diverse heterocyclic libraries. The Ugi and Passerini reactions are other prominent examples of MCRs that generate complex peptide-like structures and α-acyl carboxamides, respectively. mdpi.comrug.nl While not directly employing the title compound, these reactions highlight the power of MCRs in medicinal chemistry and drug discovery.
Derivatization Strategies and Functional Group Interconversions of this compound
The chemical structure of this compound allows for a wide range of derivatization strategies and functional group interconversions (FGIs). These transformations are crucial for modifying the properties of the core scaffold and for preparing it for subsequent synthetic steps.
Key functional groups that can be manipulated include the exocyclic double bond and the dicarbonyl system. The double bond can undergo various addition reactions, allowing for the introduction of new substituents at the benzylic position. The ketone and lactone carbonyls are susceptible to nucleophilic attack, leading to ring-opening or derivatization.
Functional group interconversions are a fundamental aspect of organic synthesis, enabling the conversion of one functional group into another. ub.eduvanderbilt.edu For example, a hydroxyl group can be converted to a good leaving group like a sulfonate ester or a halide, facilitating subsequent nucleophilic substitution reactions. vanderbilt.edu Nitriles can be formed from amides or by displacement of halides and can be subsequently reduced to amines. vanderbilt.edu These standard transformations can be applied to derivatives of this compound to access a wider range of analogs.
Synthesis of Chiral Compounds via Asymmetric Transformations of this compound
The development of asymmetric methods to synthesize chiral compounds is a major focus of modern organic chemistry. This compound has proven to be a valuable substrate in asymmetric catalysis.
As previously mentioned, an organocatalytic asymmetric Michael/acyl transfer reaction between this compound and α-nitroketones has been successfully developed. beilstein-journals.orgnih.govbeilstein-journals.org This reaction, employing a bifunctional thiourea catalyst, yields chiral products with good enantioselectivities. beilstein-journals.orgnih.gov The use of organocatalysis is particularly attractive as it avoids the use of toxic and expensive metal catalysts. beilstein-journals.org
The ability to control the stereochemistry at the newly formed stereocenters is crucial for the synthesis of biologically active molecules, as different enantiomers often exhibit vastly different biological activities. The successful application of this compound in asymmetric reactions underscores its importance as a versatile chiral building block.
| Catalyst Type | Reaction Type | Substrates | Product Type | Ref |
| Bifunctional thiourea | Michael/acyl transfer | This compound, α-nitroketones | Chiral pyrrolidine-2,3-diones | beilstein-journals.orgnih.govresearchgate.net |
| Laccase | Oxidation/1,4-addition | Catechols, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Chiral pyrrolidine-2,3-diones | rsc.org |
Advanced Characterization and Analytical Methodologies in 4 Benzylidenedihydrofuran 2,3 Dione Research
Spectroscopic Analysis for Structural Confirmation of Products and Intermediates
Spectroscopic methods are fundamental in the structural elucidation of organic compounds. In the context of 4-benzylidenedihydrofuran-2,3-dione chemistry, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the formation of desired products and to identify any intermediates.
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For instance, in derivatives of this compound, the chemical shifts and coupling constants of the vinylic proton and the protons on the benzylidene group are characteristic and can be used to assign the geometry of the double bond. rsc.org
Infrared spectroscopy is particularly useful for identifying functional groups. The carbonyl groups in the dihydrofuran-2,3-dione ring exhibit characteristic stretching frequencies, which can be monitored to follow the course of a reaction. researchgate.net
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) is often used to determine the elemental composition of a new compound with high accuracy. rsc.org
Table 1: Spectroscopic Data for Selected this compound Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| (Z)-2-(4-Chlorobenzylidene)benzofuran-3-one | 7.25 (s, 1H), 7.53 (dd, J = 7.7, 7.6 Hz, 1H) | Not specified | Not specified | Not specified |
| PEGylated N-heterocyclic carbene-gold(I) complex derivative | 9.88 (s, 1H), 8.17 (s, 1H), 7.19 (s, 1H), 7.02 (s, 2H), 4.95–4.92 (m, 2H), 4.02–4.00 (m, 2H), 3.83–3.45 (m, 172H), 3.38 (s, 3H), 2.36 (s, 3H), 2.09 (s, 6H) | 160.77, 141.07, 137.35, 134.16, 130.55, 129.60, 124.50, 122.55, 71.70, 70.33, 70.13, 70.08, 70.02, 69.97, 68.73, 58.79, 50.02, 20.90, 17.47 | Not specified | [M-I]⁺ calcd. 2139.2960, found 2140.9884 |
| 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione | 1.33-1.39 (m, 2H), other signals not specified | Not specified | Not specified | Not specified |
Chiral Separation Techniques for Enantiomeric Excess Determination
Many reactions involving this compound are designed to be enantioselective, producing a chiral product with a preference for one enantiomer over the other. The determination of the enantiomeric excess (ee), a measure of this preference, is critical. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique for this purpose. heraldopenaccess.usnih.gov
In a typical chiral HPLC experiment, the racemic or enantioenriched mixture is passed through a column containing a chiral selector. The two enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. lcms.czmdpi.com The ratio of the peak areas in the resulting chromatogram corresponds to the ratio of the enantiomers in the mixture, from which the ee can be calculated. nih.gov The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation. mdpi.com
Table 2: Chiral HPLC for Enantiomeric Excess Determination of a Product from a Reaction with this compound. nih.gov
| Product | Chiral Stationary Phase | Mobile Phase | Retention Times (min) | Enantiomeric Excess (%) |
| Product 5a | Not specified | Not specified | Not specified | 75 |
| Product 5b | Not specified | Not specified | Not specified | 78 |
In Situ Spectroscopic Monitoring of Reactions
In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling and quenching. rsc.org This provides valuable kinetic and mechanistic information. rsc.orgescholarship.org Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for in situ monitoring, as the vibrational frequencies of functional groups are sensitive to their chemical environment. nih.govrsc.org
By placing an attenuated total reflection (ATR) probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be followed by observing the changes in their respective IR absorption bands. rsc.org This has been successfully applied to study various organic reactions, including those involving complex heterocyclic systems. researchgate.netmdpi.com For reactions involving this compound, one could monitor the disappearance of the carbonyl bands of the starting material and the appearance of new bands corresponding to the product.
Table 3: Application of In Situ FTIR Spectroscopy
| Reaction Type | Information Gained | Key Advantages |
| Synthesis of 3-amino-4-amino-oxime furazan | Elucidation of reaction mechanism, identification of intermediates. rsc.org | Real-time data acquisition, no need for quenching. rsc.orgnih.gov |
| Electrochemically controlled organic reactions | Kinetic profiles, mechanistic insights. rsc.org | Controlled generation of reactive species. rsc.org |
| CO₂ to DME conversion | Identification of surface species and acid sites. mdpi.com | Understanding of catalyst behavior under reaction conditions. mdpi.com |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. wikipedia.orglibretexts.org It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within a molecule. anton-paar.com For chiral molecules, X-ray crystallography can be used to determine the absolute configuration, which is the exact spatial arrangement of its atoms. researchgate.net
In the context of this compound chemistry, obtaining a single crystal of a chiral product allows for its definitive structural characterization. The resulting crystal structure provides irrefutable proof of the stereochemical outcome of an asymmetric reaction. beilstein-journals.org For instance, the crystal structure of a derivative can reveal the relative and absolute stereochemistry of newly formed stereocenters. beilstein-journals.orgbeilstein-journals.org
Table 4: Crystallographic Data for a Derivative Related to this compound
| Compound | Crystal System | Space Group | Key Structural Features |
| Compound 4 (from reaction of this compound) | Not specified | Not specified | The single crystal X-ray structure was determined, confirming the molecular connectivity and stereochemistry. beilstein-journals.org |
| 3-benzyl-1-[(1,2,3,4-tetra-hydro-naphthalen-1-yl-idene)amino]-thio-urea | Not specified | Not specified | The six-membered ring bonded to the thiosemicarbazide (B42300) group adopts a sofa conformation. scispace.com |
| 3-(2,3-dimethylanilino)-N′-[(E)-(furan-2-yl)methylidene]benzohydrazide | Not specified | Not specified | The molecular structure is influenced by an intramolecular N—H⋯O hydrogen bond. nih.gov |
Future Prospects and Emerging Research Areas for 4 Benzylidenedihydrofuran 2,3 Dione
Development of Sustainable and Green Chemistry Methodologies in its Synthesis and Transformations
The principles of green chemistry are increasingly influencing the synthesis and modification of 4-benzylidenedihydrofuran-2,3-dione and related furanones. researchgate.netund.eduacs.orgimist.ma Researchers are actively exploring methods that reduce waste, eliminate hazardous solvents, and utilize renewable resources and energy-efficient processes. imist.mabohrium.com
Key developments in this area include:
Solvent-free and Catalyst-free Reactions: A notable advancement is the [2+2] photocycloaddition of 4-hydroxy-2(5H)-furanone in its crystalline state, which proceeds without the need for solvents or catalysts. und.edu Similarly, acid-catalyzed aldol (B89426) condensations have been developed that occur at room temperature without organic solvents, significantly reducing hazardous waste. acs.org
Use of Benign Solvents and Catalysts: Water, an environmentally friendly solvent, has been successfully employed in the oxidation of furan (B31954) to 5-hydroxy-2(5H)-furanone using oxone as a stable and low-cost oxidant. bohrium.com Furthermore, natural catalysts like lemon juice have been utilized for the one-pot synthesis of functionalized furan-2-ones, offering a biodegradable and cost-effective alternative. researchgate.net
Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. One-pot syntheses and cycloaddition reactions are prime examples of atom-economical approaches being applied to furanone synthesis. imist.maresearchgate.net
These green methodologies not only offer environmental benefits but also often lead to simplified purification processes and reduced production costs, making the synthesis of this compound derivatives more sustainable and economically viable. und.eduresearchgate.net
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The quest for more efficient and selective methods for synthesizing and functionalizing this compound has led to the exploration of a diverse range of novel catalytic systems. These catalysts are crucial for controlling the stereochemistry of reactions and for enabling new types of chemical transformations.
Recent breakthroughs in catalysis include:
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. beilstein-journals.org Bifunctional thiourea (B124793) catalysts, for instance, have been successfully employed in the asymmetric Michael/acyl transfer reaction between α-nitroketones and this compound. beilstein-journals.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.org These catalysts, often derived from natural products like quinine, can achieve high yields and enantioselectivities under mild reaction conditions. rsc.org
Photocatalysis: Light-induced reactions offer a green and efficient way to drive chemical transformations. Photocatalytic methods are being investigated for the synthesis of furanone derivatives, although challenges such as photosensitizer recyclability remain. bohrium.com
Nanocatalysis: Nanomaterials are gaining traction as highly effective catalysts due to their large surface area and unique electronic properties. Nanocatalysts such as HY Zeolite nanopowder and ZnO nanoparticles have been employed in the synthesis of furanone derivatives. researchgate.net
The development of these novel catalytic systems is paving the way for the synthesis of a wider array of structurally complex and stereochemically defined this compound derivatives with potentially enhanced biological activities.
Integration with Flow Chemistry and Microfluidic Reactors for Scalable Synthesis
To meet the demands of industrial-scale production, researchers are turning to flow chemistry and microfluidic reactors for the synthesis of this compound and its analogs. rsc.orgbeilstein-journals.org These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. beilstein-journals.orgelveflow.com
Key advantages of flow chemistry in this context are:
Enhanced Safety and Control: Continuous flow systems handle only small volumes of reactants at any given time, mitigating the risks associated with highly reactive or hazardous materials. beilstein-journals.orgelveflow.com Precise control over reaction parameters such as temperature and residence time leads to higher reproducibility and product quality. researchgate.net
Improved Efficiency and Scalability: The high surface-area-to-volume ratio in microreactors enhances mass and heat transfer, often leading to faster reaction rates and higher yields. beilstein-journals.orgresearchgate.netacs.org Scaling up production is straightforward, often by simply running the system for longer or by using multiple reactors in parallel. rsc.orgacs.org
Automation and Integration: Flow chemistry platforms can be automated and integrated with purification and analysis steps, streamlining the entire synthesis process. syrris.com This is particularly beneficial for creating libraries of compounds for drug discovery and other applications. researchgate.netacs.org
Photochemical reactions, such as [2+2] cycloadditions involving furanones, have been shown to be particularly well-suited for microfluidic reactors, resulting in faster conversions and improved product quality compared to batch methods. elveflow.comresearchgate.net The development of robotic platforms integrated with AI is further automating the synthesis process, from planning to execution. nih.gov
Computational Design of New Reactions and Functionalization Strategies
Computational chemistry and in silico modeling are becoming indispensable tools in the design and discovery of new reactions and functionalization strategies for this compound. neliti.comnih.gov These methods allow for the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of novel catalysts and substrates. escholarship.org
Applications of computational design in this field include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR studies are used to understand the structural requirements for the biological activity of furanone derivatives. neliti.comijpda.org By building predictive models, researchers can design new compounds with potentially improved therapeutic properties. mdpi.com
Mechanism-Based Catalyst Design: Computational methods are employed to design enzymes and other catalysts with tailored selectivity for specific reactions. chemrxiv.org This involves modeling the transition state of a reaction and designing a catalyst that can stabilize it effectively. escholarship.orgbiorxiv.org
In Silico Screening and Prediction: Virtual screening of compound libraries and the prediction of their pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) can help to identify promising drug candidates early in the discovery process. mdpi.com
The synergy between computational design and experimental validation is accelerating the pace of innovation in the field, enabling the development of more efficient and selective synthetic methods and the discovery of novel furanone-based compounds with desired functionalities.
Interdisciplinary Approaches in Chemical Synthesis and Methodology Development
The advancement of synthetic methodologies for this compound is increasingly benefiting from interdisciplinary collaborations that bridge organic synthesis with fields such as biology, materials science, and engineering. This convergence of expertise is leading to the development of novel synthetic strategies and applications.
Examples of interdisciplinary approaches include:
Chemobiocatalysis: This approach combines the advantages of chemical and biological catalysis to perform transformations that are challenging to achieve with either method alone. bohrium.com
Materials Science for Catalyst Support: The development of novel materials, such as polymers and nanomaterials, provides robust and recyclable supports for catalysts used in furanone synthesis.
Chemical Biology for Target Identification: Understanding the biological targets of furanone derivatives is crucial for the rational design of new therapeutic agents. This often involves collaboration with biologists and pharmacologists. researchgate.net
Engineering for Reactor Design: The design and optimization of flow reactors and other specialized equipment for chemical synthesis require expertise in chemical and mechanical engineering. nih.gov
By embracing these interdisciplinary approaches, the scientific community is poised to unlock the full potential of this compound and its derivatives, leading to innovations in medicine, agriculture, and materials science. und.edu
Q & A
What established synthetic routes are available for 4-benzylidenedihydrofuran-2,3-dione, and how can purity be validated?
Level : Basic
Methodological Answer :
The compound is commonly synthesized via condensation reactions between benzaldehyde derivatives and dihydrofuran-2,3-dione precursors. For example, organocatalytic asymmetric Michael/acyl transfer reactions with α-nitroketones have been employed to generate enantiomerically enriched products . To validate purity, use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 254 nm) and confirm structural integrity via H/C NMR (e.g., carbonyl signals at δ ~170–180 ppm in C NMR). Mass spectrometry (ESI-MS) can further confirm molecular ion peaks .
How can enantioselectivity be optimized in organocatalytic reactions involving this compound?
Level : Advanced
Methodological Answer :
Enantioselectivity depends on catalyst design and reaction conditions. Bifunctional thiourea catalysts (e.g., Takemoto-type) promote hydrogen-bonding interactions with the substrate’s carbonyl groups, stabilizing transition states . Systematic screening of solvents (e.g., toluene vs. dichloromethane) and temperatures (0–25°C) is critical. Monitor enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak IA column) or F NMR with chiral derivatizing agents. For reproducible results, maintain anhydrous conditions and inert atmospheres to prevent racemization .
What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Level : Basic
Methodological Answer :
- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1750–1850 cm.
- NMR : H NMR reveals benzylidene proton signals as doublets (δ ~7.5–8.0 ppm, J = 8–10 Hz). C NMR confirms the diketone moiety (δ ~170–180 ppm).
- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement in OLEX2 .
- MS : ESI-MS in positive ion mode detects [M+H] peaks. Cross-validate with elemental analysis .
How can data contradictions in crystallographic refinement of this compound be resolved?
Level : Advanced
Methodological Answer :
Discrepancies in thermal parameters or occupancy factors often arise from disorder or twinning. In SHELXL:
- Use the TWIN and BASF commands to model twinning.
- Apply ISOR restraints for anisotropic displacement parameters.
- Validate hydrogen bonding networks with PLATON ’s ADDSYM tool to detect missed symmetry. Compare residual density maps (e.g., Max Δ/σ < 0.05) and R/wR convergence (<5% difference) .
What strategies address regioselectivity challenges in synthesizing this compound derivatives?
Level : Advanced
Methodological Answer :
Regioselectivity in cycloadditions or substitutions can be controlled by:
- Steric directing groups : Introduce bulky substituents (e.g., tert-butyl) to bias reaction pathways.
- Lewis acid catalysis : Use Sc(OTf) or TiCl to activate specific carbonyl groups.
- Computational modeling : Perform DFT calculations (e.g., Gaussian09) to predict transition-state energies and regiochemical outcomes .
How to determine the crystal structure of this compound using OLEX2/SHELX?
Level : Basic
Methodological Answer :
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a Bruker D8 VENTURE diffractometer.
Structure solution : Run SHELXD for direct methods or SHELXS for Patterson synthesis.
Refinement : In SHELXL, apply L.S. constraints for geometric parameters and AFIX for hydrogen atoms.
Validation : Check CIF files with CHECKCIF for ADDSYM alerts and R (<0.05). Export ORTEP diagrams via OLEX2’s visualization tools .
How to analyze reaction mechanisms in asymmetric catalysis involving this compound?
Level : Advanced
Methodological Answer :
Mechanistic studies require:
- Kinetic isotope effects (KIE) : Compare / for proton-transfer steps using deuterated substrates.
- Stereochemical probes : Use enantiopure substrates to track configuration via C labeling.
- In situ monitoring : Employ ReactIR to detect intermediates (e.g., enolates) in real time.
- Computational studies : Simulate reaction pathways with Gaussian09 (B3LYP/6-31G*) to identify rate-determining steps .
How to handle impurities in this compound synthesis, and what is their impact on reactivity?
Level : Advanced
Methodological Answer :
Common impurities include unreacted benzaldehyde or over-oxidized byproducts. Mitigate via:
- Flash chromatography : Use silica gel (230–400 mesh) with EtOAc/hexane gradients.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery.
Impurities like residual acids may catalyze undesired side reactions (e.g., dimerization). Quantify via H NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
How to assess the thermal stability of this compound for storage and reaction design?
Level : Basic
Methodological Answer :
Perform differential scanning calorimetry (DSC) under N (10°C/min) to detect decomposition exotherms. Thermogravimetric analysis (TGA) identifies weight loss events (e.g., sublimation at ~150°C). Store samples in amber vials under argon at –20°C to prevent photodegradation and hydrolysis .
What computational approaches model the reactivity of this compound in organocatalytic systems?
Level : Advanced
Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict catalyst-substrate binding modes.
- DFT calculations : Optimize geometries at the M06-2X/def2-TZVP level and calculate activation energies for Michael addition steps.
- NBO analysis : Identify key orbital interactions (e.g., π→π* or n→σ*) stabilizing transition states. Validate with experimental ee data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
